4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a dihydropyridine core substituted with a methyl group at position 1, an ethoxy group at position 4, and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
4-ethoxy-1-methyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-7-4-8(11)10(2)5-6(7)9(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQJECWCRDJBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1-mediated luciferase activity . This target plays a crucial role in the regulation of gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections.
Mode of Action
This compound interacts with its target by blocking AP-1-mediated luciferase activity . This interaction results in the inhibition of the transcriptional activity of AP-1, thereby reducing the expression of AP-1 target genes.
Biochemical Pathways
The compound’s action on AP-1-mediated luciferase activity affects several biochemical pathways. These include pathways related to oxidative stress, cancer, inflammation, diabetes, obesity, angiogenesis, and nociception . The downstream effects of these pathways are diverse and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . These effects are primarily due to the compound’s ability to inhibit AP-1-mediated luciferase activity.
Biochemical Analysis
Biochemical Properties
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and inflammatory pathways. One of the key interactions is with the transcription factor AP-1, where this compound inhibits AP-1-mediated luciferase activity, suggesting its role in modulating gene expression related to inflammation .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting AP-1 activity, this compound can reduce the expression of pro-inflammatory genes, thereby mitigating inflammatory responses in various cell types . Additionally, this compound has been observed to affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including transcription factors and enzymes, leading to their inhibition or activation. For instance, the inhibition of AP-1 by this compound results in decreased transcription of genes involved in inflammation . This compound may also influence gene expression by altering the activity of other transcription factors and signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can sustain its anti-inflammatory effects, although prolonged exposure may lead to adaptive cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anti-cancer activities without noticeable adverse effects . At higher doses, there may be toxic effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of various metabolites . The compound’s role in modulating oxidative stress responses is particularly noteworthy, as it can enhance the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with transcription factors and enzymes . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its functional specificity .
Biological Activity
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a dihydropyridine ring with a carboxylic acid group and an ethoxy substituent. This configuration is critical for its biological interactions.
Research indicates that this compound exhibits various mechanisms of action, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.
Pharmacological Activity
Numerous studies have evaluated the pharmacological activity of this compound. Key findings include:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that this compound effectively reduced tumor growth in xenograft models by inhibiting MEK pathways, which are crucial in cancer cell proliferation .
- Inflammatory Diseases : Clinical trials indicated that patients with inflammatory conditions showed improvement after treatment with this compound, suggesting its role as a novel anti-inflammatory agent .
- Cardiovascular Applications : Research has pointed to the compound's potential in modulating vascular responses through ET(A) receptor antagonism, which could benefit conditions like hypertension .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the dihydropyridine core followed by functionalization at the carboxylic acid position. Derivatives of this compound are being explored for enhanced efficacy and selectivity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the most significant applications of 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is its potential as an anticancer agent. Research indicates that compounds within the dihydropyridine class can inhibit key enzymes involved in cancer proliferation, particularly the MEK enzyme, which plays a crucial role in the MAPK signaling pathway associated with cell growth and survival. Studies have shown that modifications to the dihydropyridine structure can enhance its efficacy against various cancer cell lines, suggesting a promising avenue for drug development .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific kinases. By targeting these enzymes, it can disrupt signaling pathways that promote tumor growth. For instance, a study demonstrated that derivatives of dihydropyridine effectively inhibited MEK activity, leading to reduced proliferation of cancer cells .
Biological Research
Biological Activity and Pharmacological Effects
Beyond its anticancer properties, this compound has been investigated for its broader biological activities. Research suggests that compounds in this class exhibit antimicrobial properties, making them candidates for developing new antibiotics. The structural characteristics of dihydropyridines allow for interactions with bacterial cell membranes and metabolic pathways .
Case Studies
Several studies have highlighted the antibacterial efficacy of related compounds against resistant strains of bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . These findings support the potential application of this compound in treating infections caused by multidrug-resistant organisms.
Industrial Applications
Synthesis of Specialty Chemicals
In addition to its biological applications, this compound serves as an important intermediate in synthesizing various specialty chemicals. Its unique functional groups allow for further chemical modifications that can lead to new materials with tailored properties for industrial use .
Comparison with Similar Compounds
Substituent Variations at Position 4
- Key Insight: Replacing ethoxy with methoxy reduces steric bulk and alters electronic properties.
Substituent Variations at Position 1
- The methyl group in the target compound may offer metabolic stability compared to bulkier aryl groups.
Substituent Variations at Position 3 (Carboxylic Acid Derivatives)
Antimicrobial Activity
Anti-Inflammatory Activity
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 3719-45-7): Demonstrated AP-1-mediated anti-inflammatory activity, highlighting the role of the methyl group at position 1 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
